molecular formula C10H9N3O B3054954 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 62564-91-4

5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3054954
CAS No.: 62564-91-4
M. Wt: 187.2 g/mol
InChI Key: MTPJWTSHVKOZNW-UHFFFAOYSA-N
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Description

5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. One common method is a one-pot, multicomponent reaction using alumina–silica-supported manganese dioxide as a recyclable catalyst in water. This method yields the desired compound in high efficiency, ranging from 86% to 96% .

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. The use of heterogeneous catalysts and aqueous solvents is preferred to ensure an eco-friendly process. The scalability of the one-pot synthesis method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-amino-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also function as a receptor antagonist, blocking the binding of natural ligands to their receptors and inhibiting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: Similar in structure but contains a nitrile group instead of an aldehyde group.

    5-amino-3-(4-methylphenyl)-1-phenylpyrazole: Contains a methyl group on the phenyl ring

Uniqueness

5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its aldehyde functional group, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

5-amino-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10-8(7-14)6-12-13(10)9-4-2-1-3-5-9/h1-7H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPJWTSHVKOZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80490728
Record name 5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62564-91-4
Record name 5-Amino-1-phenyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62564-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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